molecular formula C15H16N2O2 B1340486 N-(4-Aminophenyl)-2-ethoxybenzamide CAS No. 953905-80-1

N-(4-Aminophenyl)-2-ethoxybenzamide

Cat. No.: B1340486
CAS No.: 953905-80-1
M. Wt: 256.3 g/mol
InChI Key: KVJLPRBDVIVBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminophenyl)-2-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to the benzamide core, with an ethoxy group at the second position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-2-ethoxybenzamide typically involves the reaction of 4-aminophenylamine with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminophenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Aminophenyl)-2-ethoxybenzamide is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can also be used as a probe to investigate cellular processes.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

    N-(4-Aminophenyl)benzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

    2-Ethoxybenzamide: Lacks the aminophenyl group, which may reduce its potential for biological activity.

    4-Aminobenzoic acid: Contains a carboxylic acid group instead of the benzamide group, leading to different chemical properties.

Uniqueness: N-(4-Aminophenyl)-2-ethoxybenzamide is unique due to the presence of both the aminophenyl and ethoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-aminophenyl)-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJLPRBDVIVBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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